molecular formula C13H19FN2O2 B2431227 1-(Tert-butyl)-3-(2-(4-fluorophenoxy)ethyl)urea CAS No. 1172881-56-9

1-(Tert-butyl)-3-(2-(4-fluorophenoxy)ethyl)urea

Cat. No. B2431227
CAS RN: 1172881-56-9
M. Wt: 254.305
InChI Key: GRDQOVNWWQNYDO-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(2-(4-fluorophenoxy)ethyl)urea, also known as TFEU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Transformations and Synthesis

The tert-butyl group in this compound plays a crucial role in chemical transformations. Researchers have exploited its unique reactivity pattern in synthetic chemistry. For instance, it can serve as a protecting group for sensitive functional moieties during multi-step syntheses. Additionally, the tert-butyl group can participate in nucleophilic substitutions, rearrangements, and other reactions, contributing to the creation of diverse organic molecules .

Biological Relevance and Biosynthetic Pathways

Nature often employs tert-butyl-containing compounds in biosynthetic pathways. Researchers have investigated the role of this group in natural products, such as secondary metabolites. Understanding its function in biosynthesis sheds light on the evolution of complex molecules and provides insights into enzymatic mechanisms. The tert-butyl group’s steric effects influence substrate specificity and enzyme-substrate interactions .

Biodegradation Studies

In environmental science, the fate of organic pollutants is a critical concern. The tert-butyl group’s presence affects the biodegradation of compounds containing it. Researchers study how microorganisms break down tert-butyl-containing molecules, which informs bioremediation strategies. By understanding degradation pathways, scientists can design more effective approaches for cleaning up contaminated sites .

Biocatalysis and Enzyme Engineering

Enzymes play a pivotal role in biocatalytic processes. The tert-butyl group’s unique properties make it an interesting modification site for enzyme engineering. Researchers explore how introducing or removing this group affects enzyme activity, substrate binding, and specificity. Such insights contribute to the design of tailor-made biocatalysts for industrial applications .

Pharmacology and Drug Design

The tert-butyl group influences the pharmacokinetics and pharmacodynamics of drugs. Medicinal chemists consider its impact on drug metabolism, solubility, and receptor interactions. By strategically incorporating or modifying tert-butyl moieties, they optimize drug properties. Researchers also investigate the role of tert-butyl-containing compounds in drug delivery systems .

Materials Science and Polymer Chemistry

Tert-butyl-containing monomers find applications in polymer chemistry. These monomers can be polymerized to create materials with specific properties, such as high thermal stability, low glass transition temperatures, and resistance to degradation. Researchers explore their use in coatings, adhesives, and specialty polymers .

properties

IUPAC Name

1-tert-butyl-3-[2-(4-fluorophenoxy)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2/c1-13(2,3)16-12(17)15-8-9-18-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDQOVNWWQNYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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